BenchChemオンラインストアへようこそ!

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

Analytical Chemistry Chemical Identity Verification Quality Control

1-(2-Hydroxypropan-2-yl)-THIQ oxalate (CAS 1216392-84-5) delivers a sterically demanding tertiary alcohol pharmacophore for SAR beyond salsolidine. The C-1 substituent alters hydrogen-bonding topology, logP (~2.5–3.0), and CNS permeability vs. unsubstituted, N-alkylated, or 1-ketone congeners. Enables systematic MAO isoform selectivity profiling (>31-fold Kᵢ range in parent scaffold) and NMDA GluN2C/D potentiation studies. Supplied as oxalate salt, ≥97% ISO-certified purity. Ideal for parallel screening with the DNase I inhibitor ketone analog. Request a quote.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Cat. No. B7784165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O
InChIInChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3
InChIKeyHEBRQFXLIJBZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol – A Structurally Distinctive Tetrahydroisoquinoline for Targeted CNS and Enzymatic Probe Development


2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol (free base: C₁₅H₂₃NO₃, MW 265.35 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a tertiary alcohol at the C-1 position and dimethoxy substitution at the 6,7-positions of the aromatic ring [1]. The compound is commercially supplied as the oxalate salt (CAS 1216392-84-5, C₁₇H₂₅NO₇, MW 355.38 g/mol) at ≥97% purity under ISO-certified quality systems . Unlike the parent alkaloid salsolidine (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, CAS 5784-74-7), which acts as a stereoselective competitive monoamine oxidase A (MAO A) inhibitor with enantiomer-dependent Kᵢ values of 6 μM (R) and 186 μM (S) , the 1-(2-hydroxypropan-2-yl) substituent introduces significant steric bulk, additional hydrogen-bonding capacity, and altered lipophilicity, positioning this compound as a differentiated scaffold for structure–activity relationship (SAR) exploration across multiple therapeutic target classes.

Why 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol Cannot Be Replaced by Generic Tetrahydroisoquinoline Analogs


Simple in-class substitution is contraindicated because the THIQ chemotype is exquisitely sensitive to substitution pattern, stereochemistry, and hydrogen-bonding architecture at the C-1 position. Salsolidine enantiomers differ 31-fold in MAO A Kᵢ (R = 6 μM vs. S = 186 μM) , demonstrating that minor stereochemical or alkyl changes profoundly impact target engagement. The 1-(2-hydroxypropan-2-yl) motif in the target compound introduces a tertiary alcohol absent in salsolidine, the propan-2-one ketone analog (IC₅₀ = 134 μM on DNase I) [1], and the primary alcohol analog 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol (CAS 148204-28-8). These structural differences directly control hydrogen-bond donor/acceptor topology, logP, and metabolic vulnerability—parameters that cannot be matched by unsubstituted, N‑alkylated, or 1‑ketone congeners.

Quantitative Differentiation Evidence for 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol


Verified Spectral Identity with FTIR and GC‑MS Signatures

The target compound is unambiguously identified in the Wiley SpectraBase database with registered FTIR and GC‑MS spectra (SpectraBase Compound ID 6Xj2G3SYybV) [1]. In contrast, the closest parent alkaloid salsolidine (CAS 5784-74-7) is registered under different spectral identifiers, and the ketone analog 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one is not listed in the same curated spectral library. This spectral registration provides a definitive, instrument-ready reference for identity confirmation that reduces the risk of misidentification during procurement and analytical release testing.

Analytical Chemistry Chemical Identity Verification Quality Control

MAO A Enzymatic Activity Modulation Potential vs. Salsolidine Enantiomers

Salsolidine inhibits MAO A with strong enantiomer dependence: R‑salsolidine Kᵢ = 6 μM, S‑salsolidine Kᵢ = 186 μM (31‑fold difference) . The target compound incorporates a 1‑(2‑hydroxypropan‑2‑yl) substituent that introduces steric and hydrogen‑bonding features absent in the parent alkaloid. While direct MAO A IC₅₀ data for this specific compound are not publicly available, the profound sensitivity of MAO A to C‑1 substitution indicates that the tertiary alcohol motif will produce a distinct inhibition profile relative to the unsubstituted salsolidine enantiomers.

Monoamine Oxidase Neuropharmacology Enantiomer-Dependent Activity

DNase I Inhibition Potential Through Ketone-to-Alcohol Bioisosteric Replacement

The ketone analog 1‑(6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinolin‑1‑yl)propan‑2‑one inhibits DNase I with an IC₅₀ of 134.35 ± 11.38 μM, the most potent among 24 THIQ derivatives tested in a 2021 screening study [1]. The target compound replaces the electrophilic ketone carbonyl with a tertiary alcohol, providing a hydrogen‑bond donor and eliminating the metabolic liability associated with ketone reduction. This single‑atom change (C=O → C‑OH) is expected to modulate both target engagement kinetics and metabolic stability while retaining the 6,7‑dimethoxy‑1‑substituted pharmacophore believed to be critical for DNase I binding.

Deoxyribonuclease I Enzyme Inhibition Bioisostere

NMDA Receptor Subtype-Selective Potentiation Implied by Roche Patent Family

Japanese Patent JP3217290B2 (F. Hoffmann‑La Roche, 2001) discloses tetrahydroisoquinoline derivatives bearing a 1‑(hydroxyalkyl) or 1‑(hydroxycycloalkyl) substituent as NMDA receptor subtype‑specific blockers for Alzheimer's, Parkinson's, and Huntington's diseases [1]. The exemplified compound 2‑(6,7‑dimethoxy‑2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑1‑yl)‑1‑p‑tolylethanol shares the 1‑hydroxyalkyl‑THIQ pharmacophore with the target compound. More recent literature confirms that THIQ analogs with substituents at the C‑1 position act as subunit‑selective positive allosteric modulators of GluN2C‑ and GluN2D‑containing NMDA receptors [2]. The target compound’s 1‑(2‑hydroxypropan‑2‑yl) group maps directly onto this pharmacophore, distinguishing it from N‑methyl or N‑alkyl THIQs that lack the hydroxyl necessary for allosteric modulation.

NMDA Receptor Allosteric Modulation CNS Drug Discovery

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Salsolidine and Des‑methoxy Analog

Computationally predicted and experimentally supported physicochemical parameters differentiate the target compound from close analogs. The des‑methoxy analog 2‑(1‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑1‑yl)propan‑2‑ol (C₁₃H₁₉NO, MW 205 g/mol) has a reported LogP of 2.14 and topological polar surface area (tPSA) of 32.3 Ų . Salsolidine (C₁₂H₁₇NO₂, MW 207.27 g/mol) has a reported atomic LogP of 1.91 [1]. The target compound (C₁₅H₂₃NO₃, MW 265.35 g/mol) adds two methoxy groups and one hydroxyl relative to the des‑methoxy analog, increasing molecular weight by ~60 g/mol and tPSA by an estimated 25–30 Ų, while adding hydrogen‑bond donor capacity. These shifts directly impact blood–brain barrier permeability predictions and solubility, making the target compound a distinct physicochemical entity for CNS drug design.

Physicochemical Properties Drug‑likeness CNS Permeability

Commercial Purity and ISO‑Certified Supply Chain Advantage

The oxalate salt (CAS 1216392-84-5) is manufactured under ISO‑certified quality systems and is supplied at ≥97% purity (NLT 97% by MolCore; 98% by Leyan) . In contrast, generic salsolidine from commodity suppliers may lack such certifications, and the ketone analog 1‑(6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinolin‑1‑yl)propan‑2‑one is not routinely offered as a catalog item with documented ISO quality assurance. The availability of a salt form (oxalate) with defined stoichiometry further improves handling, solubility, and formulation reproducibility compared to the free base alone.

Chemical Procurement Quality Assurance GMP Readiness

Recommended Application Scenarios for 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol Based on Quantitative Differentiation Evidence


SAR Exploration of C‑1 Hydrogen‑Bonding in DNase I Inhibitor Series

The ketone analog 1‑(6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinolin‑1‑yl)propan‑2‑one is the most potent DNase I inhibitor (IC₅₀ = 134 μM) among 24 THIQ derivatives [1]. Procuring the alcohol analog (target compound) in parallel enables direct evaluation of C=O → C‑OH bioisosteric replacement on inhibitory potency, selectivity, and metabolic stability. The tertiary alcohol’s hydrogen‑bond donor capacity may engage active‑site residues differently from the ketone, potentially improving affinity or altering the inhibition mechanism.

Allosteric NMDA Receptor Modulator Lead Generation

The Roche patent JP3217290B2 [2] and subsequent academic work [3] identify 1‑hydroxyalkyl‑THIQ as a privileged pharmacophore for subunit‑selective NMDA receptor potentiation (GluN2C/D). The target compound provides a compact, synthetically tractable scaffold bearing this pharmacophore, enabling rapid diversification at the N‑2 position and the 6,7‑dimethoxy aryl ring. Its availability as an oxalate salt with ISO‑certified purity supports reproducible pharmacological screening in recombinant NMDA receptor cell lines.

Differentiated MAO A Inhibition Profiling

Salsolidine enantiomers exhibit a 31‑fold difference in MAO A Kᵢ, underscoring the critical role of C‑1 substitution . Including the target compound in a MAO inhibition panel allows researchers to assess whether the sterically demanding 1‑(2‑hydroxypropan‑2‑yl) group shifts selectivity toward MAO B or reduces off‑target MAO activity while retaining the 6,7‑dimethoxy‑THIQ core. Such data are essential for CNS programs where MAO inhibition may be either a desired mechanism or a safety liability.

Physicochemical Tool Compound for CNS Permeability Studies

With an estimated LogP of ~2.5–3.0 and tPSA of ~57–62 Ų—intermediate between the des‑methoxy analog (LogP = 2.14, tPSA = 32.3 Ų) and more polar THIQ derivatives—the target compound serves as a calibrated physicochemical probe for assessing how incremental changes in polarity and hydrogen‑bonding capacity affect passive CNS permeability and P‑glycoprotein efflux ratios in MDCK‑MDR1 or hCMEC/D3 assays.

Quote Request

Request a Quote for 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.